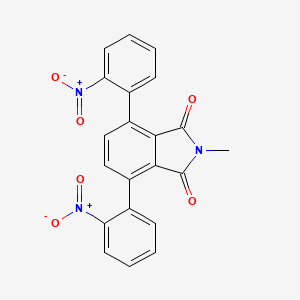
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- typically involves multi-step organic reactions. A common approach might include the nitration of a precursor compound followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures are paramount due to the potential hazards associated with nitration reactions.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield corresponding amines, while oxidation might produce nitroso or nitro derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Similar in structure and often used in organic synthesis.
Nitroaromatic Compounds: Share the nitro functional groups and exhibit similar reactivity.
Isoindoline Derivatives: Structurally related and used in similar applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities.
特性
CAS番号 |
171824-52-5 |
|---|---|
分子式 |
C21H13N3O6 |
分子量 |
403.3 g/mol |
IUPAC名 |
2-methyl-4,7-bis(2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13N3O6/c1-22-20(25)18-14(12-6-2-4-8-16(12)23(27)28)10-11-15(19(18)21(22)26)13-7-3-5-9-17(13)24(29)30/h2-11H,1H3 |
InChIキー |
AVGJGSLWGFOMEE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}phosphonic acid](/img/structure/B12566762.png)
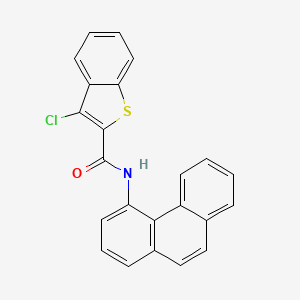
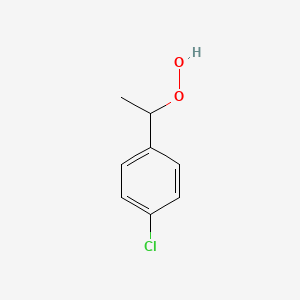
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

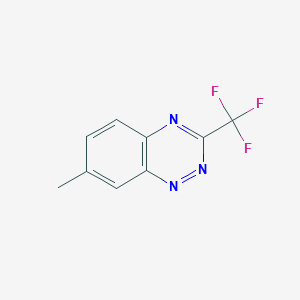
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
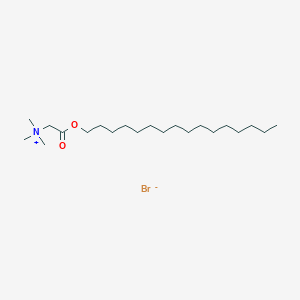
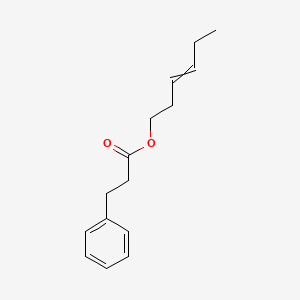
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
